N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide is a compound that features a pyrazole ring, a phenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-hydroxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with oxirane-2-carboxylic acid under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the oxolane ring can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity, while the oxolane ring can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.
N-{2-hydroxy-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide: Similar structure but with a tetrazole ring instead of a pyrazole ring
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxolane-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c20-15(10-17-16(21)13-6-9-22-11-13)12-2-4-14(5-3-12)19-8-1-7-18-19/h1-5,7-8,13,15,20H,6,9-11H2,(H,17,21) |
InChI Key |
SHJGBLRMXGHMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
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